1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-ethylpiperazine
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Overview
Description
1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-ethylpiperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromo and fluoro-substituted phenoxy group attached to a propyl chain, which is further connected to an ethyl-substituted piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-ethylpiperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-bromo-2-fluorophenol with 1-bromo-3-chloropropane in the presence of a base to form 3-(4-bromo-2-fluorophenoxy)propane. This intermediate is then reacted with 4-ethylpiperazine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-ethylpiperazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups on the phenoxy ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-ethylpiperazine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-ethylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the bromo and fluoro groups on the phenoxy ring can influence its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(4-Bromo-2-fluorophenoxy)propyl)pyrrolidine
- 1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-methylpiperidine
- 4-[3-(4-Bromo-2-fluorophenoxy)propyl]morpholine
Uniqueness
1-(3-(4-Bromo-2-fluorophenoxy)propyl)-4-ethylpiperazine is unique due to the presence of the ethyl-substituted piperazine ring, which can influence its chemical properties and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in scientific research.
Properties
IUPAC Name |
1-[3-(4-bromo-2-fluorophenoxy)propyl]-4-ethylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrFN2O/c1-2-18-7-9-19(10-8-18)6-3-11-20-15-5-4-13(16)12-14(15)17/h4-5,12H,2-3,6-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHNBNKPGTXXCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCOC2=C(C=C(C=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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